5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
Brand Name: Vulcanchem
CAS No.: 96546-77-9
VCID: VC3851342
InChI: InChI=1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br
Molecular Formula: C15H12BrNO2S
Molecular Weight: 350.2 g/mol

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole

CAS No.: 96546-77-9

Cat. No.: VC3851342

Molecular Formula: C15H12BrNO2S

Molecular Weight: 350.2 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole - 96546-77-9

Specification

CAS No. 96546-77-9
Molecular Formula C15H12BrNO2S
Molecular Weight 350.2 g/mol
IUPAC Name 5-bromo-1-(4-methylphenyl)sulfonylindole
Standard InChI InChI=1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3
Standard InChI Key CMQRWXUQAKCCAK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br

Introduction

Chemical Structure and Basic Properties

Molecular Composition

The compound has the molecular formula C₁₅H₁₂BrNO₂S, with a molecular weight of 350.2 g/mol . Its structure features:

  • A 1H-indole core (aromatic bicyclic system with one nitrogen atom).

  • A 4-methylphenylsulfonyl group (electron-withdrawing substituent at position 1).

  • A bromine atom at position 5 of the indole ring .

Key identifiers include:

PropertyValue/Description
CAS Number96546-77-9
PubChem CID11954618
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br
InChI KeyCMQRWXUQAKCCAK-UHFFFAOYSA-N

Physical and Spectral Data

While specific melting/boiling points are unavailable, the compound is typically stored as a crystalline solid. Its logP (7.18) and polar surface area (PSA) (63.24 Ų) suggest moderate lipophilicity and potential bioavailability .

Synthesis and Preparation Methods

Key Synthetic Routes

The synthesis often involves multi-step reactions to introduce the sulfonyl and bromine groups. Common approaches include:

Tosylation of 5-Bromoindole

  • Starting Material: 5-Bromoindole (C₈H₆BrN).

  • Reagents: Tosyl chloride (p-toluenesulfonyl chloride) in anhydrous conditions.

  • Conditions: Pyridine or triethylamine to neutralize HCl, followed by purification via column chromatography .

Reaction:
5-Bromoindole+TsClpyridine5-Bromo-1-tosylindole\text{5-Bromoindole} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{5-Bromo-1-tosylindole}

Suzuki-Miyaura Coupling

Used to generate biaryl derivatives from the bromine substituent:

  • Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄).

  • Boron Reagent: Aryl boronic acids.

  • Base: Sodium carbonate or potassium phosphate.

Industrial-Scale Production

Optimized methods include:

  • Continuous Flow Reactors: Enhance reaction efficiency and scalability.

  • Automated Purification: High-performance liquid chromatography (HPLC) for purity >95%.

Chemical Reactivity and Functionalization

Major Reaction Types

The compound participates in diverse transformations due to its reactive sites:

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionAmines, thiols, or alkoxides (e.g., NaOH)5-Substituted indole derivatives
Oxidation/ReductionH₂/O₂, NaBH₄, KMnO₄Sulfinyl or sulfonic acid derivatives
Cross-CouplingPd catalysts, aryl boronic acidsBiaryl or heterocyclic fused systems
Electrophilic SubstitutionHNO₃, SO₃, halogensNitro, sulfonated, or dihalogenated analogs

Bromine Substitution

The bromine at position 5 is highly reactive, enabling:

  • SNAr (Nucleophilic Aromatic Substitution): Replacement with nucleophiles (e.g., NH₃, OMe).

  • Ullmann Coupling: Formation of C–N bonds with amines.

Sulfonyl Group Modifications

The sulfonyl moiety can undergo:

  • Reduction: To sulfide or thiol groups using LiAlH₄.

  • Hydrolysis: Acidic/basic conditions yield sulfonic acids.

Biological and Pharmacological Applications

Medicinal Chemistry Roles

The compound serves as a building block for bioactive molecules:

Anticancer Agents

Indole-sulfonyl hybrids are explored for:

  • Kinase Inhibition: Targeting pathways like PI3K/AKT/mTOR .

  • DNA Intercalation: Disrupting nucleic acid replication .

Antiviral and Anti-inflammatory Agents

  • HIV Reverse Transcriptase Inhibition: Structural analogs show promise .

  • COX-2 Inhibition: Potential in pain management .

CNS-Active Compounds

Derivatives with piperazine or triazole groups target serotonin receptors (e.g., 5-HT₆) .

Hazard ClassGHS PictogramHazard StatementPPE Recommendations
Acute Toxicity (Oral)H302 (Harmful if swallowed)Gloves, eye protection, lab coat
Skin CorrosionH315 (Causes skin irritation)Nitrile gloves, face shield
Eye IrritationH319 (Causes serious eye irritation)Goggles, rinse thoroughly
Respiratory Tract IrritationH335 (May cause respiratory irritation)Dust mask, fume hood

First Aid Measures

Exposure RouteResponse
InhalationMove to fresh air; administer oxygen if breathing stops.
SkinWash with soap and water; seek medical attention.
EyesRinse for 15+ minutes; remove contact lenses.
IngestionDo NOT induce vomiting; consult a physician.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey Differences
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridinePyrrolopyridine core instead of indole
4-Bromo-5-chloro-1-tosylindoleChlorine substitution at position 5
7-SulfonylindoleSulfonyl group at position 7

Biological Activity Trends

Data from indole derivatives :

Target PathwayActive Derivatives (Examples)IC₅₀/Inhibition
DHFR Inhibition4-((3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxy)butanoic acid86.6 μM
InhA InhibitionIndole-thiosemicarbazones1.6 μg/mL
5-HT₆ Receptor1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methylpiperazinyl)methyl]indole2.04 nM

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